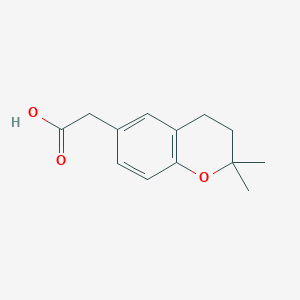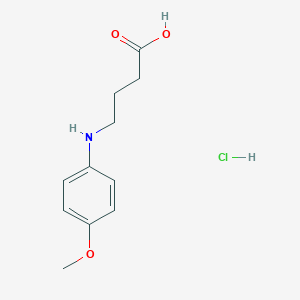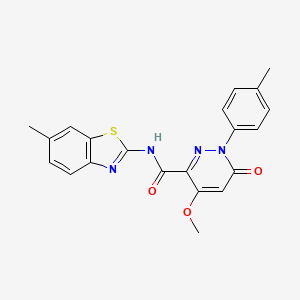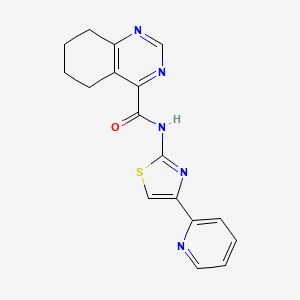![molecular formula C17H24N2O3S2 B2788190 N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-3-(phenylthio)propanamide CAS No. 2034525-13-6](/img/structure/B2788190.png)
N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-3-(phenylthio)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-3-(phenylthio)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This molecule is commonly referred to as "compound X" in the scientific literature.
Mechanism of Action
The mechanism of action of compound X is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. Specifically, compound X has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in regulating gene expression. By inhibiting HDAC activity, compound X may alter the expression of genes involved in cancer growth and inflammation.
Biochemical and Physiological Effects:
Compound X has been shown to have a variety of biochemical and physiological effects. In addition to its HDAC inhibitory activity, compound X has been shown to induce apoptosis (cell death) in cancer cells, reduce inflammation, and inhibit angiogenesis (the formation of new blood vessels). These effects are thought to contribute to the therapeutic potential of compound X.
Advantages and Limitations for Lab Experiments
One advantage of using compound X in lab experiments is its specificity for HDAC inhibition. Unlike other HDAC inhibitors, compound X specifically targets a subset of HDAC enzymes, which may reduce the risk of off-target effects. However, one limitation of using compound X is its relatively low solubility in water, which may limit its use in certain experimental settings.
Future Directions
There are several future directions for research on compound X. One area of interest is the development of more efficient synthesis methods to produce larger quantities of the compound. Additionally, further research is needed to fully understand the mechanism of action of compound X and its potential therapeutic applications. Finally, studies are needed to investigate the safety and efficacy of compound X in human clinical trials.
Synthesis Methods
Compound X can be synthesized through a multi-step process involving the reaction of various reagents. The synthesis method involves the use of organic solvents and requires careful monitoring of reaction conditions. The exact details of the synthesis method are beyond the scope of this paper.
Scientific Research Applications
Compound X has been extensively studied in the context of its potential therapeutic applications. It has been shown to have activity against a variety of diseases, including cancer, inflammation, and neurological disorders. In particular, compound X has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models.
properties
IUPAC Name |
N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)-3-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3S2/c1-24(21,22)19-14-7-8-15(19)12-13(11-14)18-17(20)9-10-23-16-5-3-2-4-6-16/h2-6,13-15H,7-12H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DURZYQDEKGOINE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1C2CCC1CC(C2)NC(=O)CCSC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-3-(phenylthio)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-(3-methoxyphenyl)pyridazin-4(1H)-one](/img/structure/B2788118.png)

![4-oxo-6-phenyl-2,3,3a,5-tetrahydro-1H-pyrazolo[1,5-a]pyrazine-2-carbohydrazide](/img/structure/B2788121.png)
![N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2788122.png)

![2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2788127.png)

